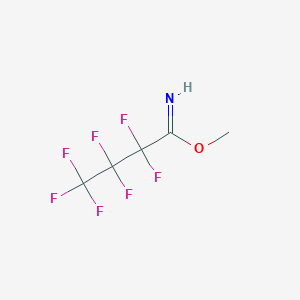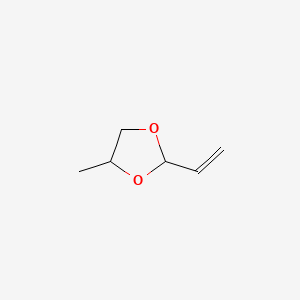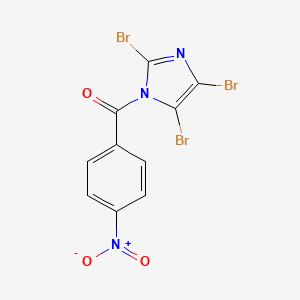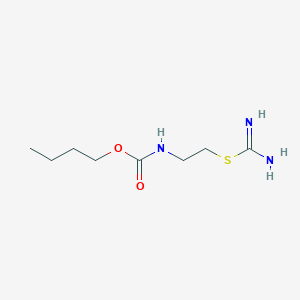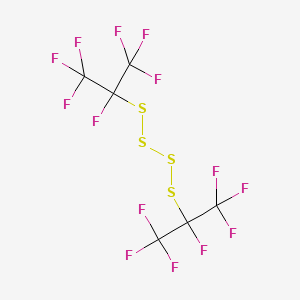
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is a chemical compound known for its unique structure and properties It consists of two heptafluoropropyl groups attached to a tetrasulfane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane typically involves the reaction of heptafluoropropyl halides with sulfur-containing reagents under controlled conditions. One common method includes the reaction of 1,1,1,2,3,3,3-heptafluoropropane with sulfur dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfur and fluorine atoms into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse chemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorine content but different sulfur structure.
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) carbonate: Another fluorinated compound with different functional groups.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol with distinct properties.
Uniqueness
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is unique due to its combination of fluorine and sulfur atoms, which imparts specific chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
1588-31-4 |
|---|---|
Formule moléculaire |
C6F14S4 |
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yltetrasulfanyl)propane |
InChI |
InChI=1S/C6F14S4/c7-1(3(9,10)11,4(12,13)14)21-23-24-22-2(8,5(15,16)17)6(18,19)20 |
Clé InChI |
FCBFPTHKNRAWBB-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)(F)SSSSC(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


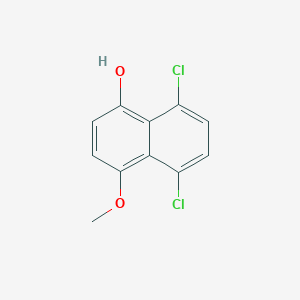
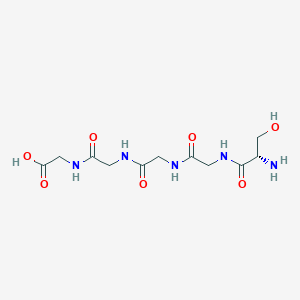

![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
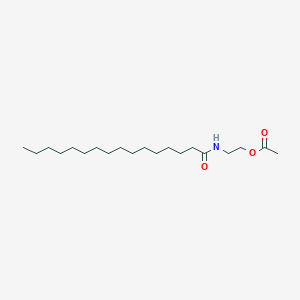
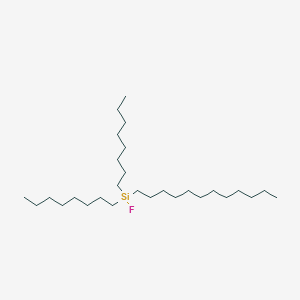
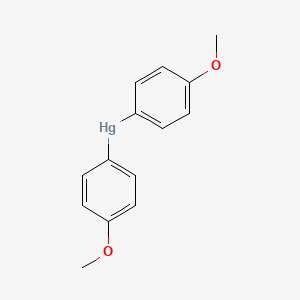

![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
